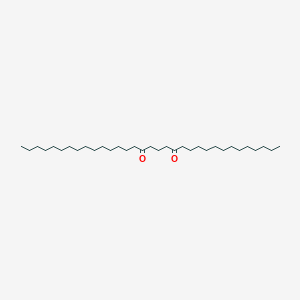![molecular formula C29H38N2O2 B14231549 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one CAS No. 501419-85-8](/img/structure/B14231549.png)
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one is an organic compound with a complex structure that includes a naphthalene core, a hydrazinylidene group, and a tridecyloxyphenyl substituent
準備方法
The synthesis of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one typically involves the reaction of 2-hydroxy-1-naphthaldehyde with 4-(tridecyloxy)phenylhydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.
化学反応の分析
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using electrophilic or nucleophilic reagents. Common reagents include halogens, alkylating agents, and acylating agents.
科学的研究の応用
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of advanced materials, such as organic semiconductors and liquid crystals.
作用機序
The mechanism of action of 1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. Additionally, its hydrazinylidene group can participate in redox reactions, influencing cellular redox balance.
類似化合物との比較
1-{2-[4-(Tridecyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one can be compared with other similar compounds, such as:
1-{2-[4-(Decyloxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: This compound has a shorter alkoxy chain, which may affect its solubility and reactivity.
1-{2-[4-(Methoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The presence of a methoxy group instead of a tridecyloxy group can lead to different electronic and steric effects, influencing its chemical behavior.
1-{2-[4-(Trifluoromethoxy)phenyl]hydrazinylidene}naphthalen-2(1H)-one: The trifluoromethoxy group introduces electron-withdrawing effects, which can alter the compound’s reactivity and stability.
特性
CAS番号 |
501419-85-8 |
|---|---|
分子式 |
C29H38N2O2 |
分子量 |
446.6 g/mol |
IUPAC名 |
1-[(4-tridecoxyphenyl)diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C29H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-14-23-33-26-20-18-25(19-21-26)30-31-29-27-16-13-12-15-24(27)17-22-28(29)32/h12-13,15-22,32H,2-11,14,23H2,1H3 |
InChIキー |
JWCWPTSZVIUONG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-[2-Amino(naphthalen-1-yl)acetamido]-3-methylbutyl}boronic acid](/img/structure/B14231467.png)
![[5-Methyl-3-(trifluoromethyl)hex-1-en-3-yl]benzene](/img/structure/B14231471.png)

![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

![2-[2-(Dimethylamino)ethoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B14231489.png)
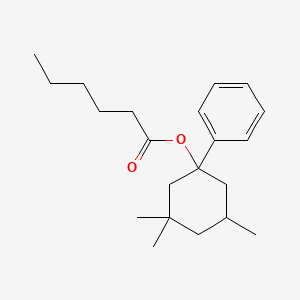
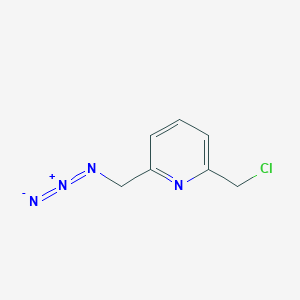
![[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile](/img/structure/B14231523.png)
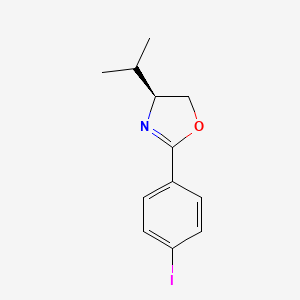
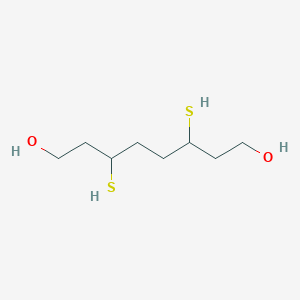
![Pyrrolo[1,2,3-GH]purine](/img/structure/B14231539.png)
